Glycinate de sodium

Vue d'ensemble

Description

Sodium glycinate, also known as glycine sodium salt, is a naturally occurring amino acid that has been used for centuries in traditional Chinese medicine. It is an important component of many proteins and enzymes and is also used as a food additive. In recent years, sodium glycinate has gained significant attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Capture du Dioxyde de Carbone

Le glycinate de sodium a été identifié comme un solvant potentiel pour l'absorption du CO2 provenant de divers flux gazeux. Il est utilisé dans un scrubber à colonne à bulles pour absorber le CO2 dans des environnements à pH et température constants. La méthode de Taguchi, une technique de conception expérimentale, est utilisée pour déterminer les conditions de fonctionnement optimales, qui comprennent le pH, le débit de gaz, la température du liquide et la concentration de l'absorbant. Cette application est cruciale pour lutter contre le réchauffement climatique en capturant les gaz à effet de serre .

Analyse des Propriétés Physicochimiques

Des recherches ont été menées pour analyser les propriétés physicochimiques des solutions aqueuses de this compound à faibles concentrations. Des propriétés telles que la densité, la viscosité et l'indice de réfraction sont mesurées et corrélées en fonction de la température et de la concentration. Cette analyse est essentielle pour comprendre le comportement du this compound dans diverses applications, en particulier dans les procédés de capture du CO2 .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Sodium glycinate is involved in several biochemical reactions. It acts as an allosteric regulator of NMDA receptors and inhibits spinal cord neurotransmitters . Sodium glycinate interacts with enzymes such as glycine cleavage system and serine hydroxymethyltransferase, which are crucial for its degradation and synthesis . Additionally, it forms complexes with metal ions like copper and silver, enhancing its solubility and reactivity in aqueous solutions .

Cellular Effects

Sodium glycinate influences various cellular processes. It serves as a building block for proteins, including collagen, which is essential for the structure of bones, skin, muscles, and connective tissues . Sodium glycinate also plays a role in nerve signal transmission and detoxification processes. It impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NMDA receptors and other neurotransmitter systems .

Molecular Mechanism

At the molecular level, sodium glycinate exerts its effects through binding interactions with biomolecules. It acts as a ligand for metal ions, forming complexes that participate in various biochemical reactions . Sodium glycinate also influences enzyme activity, either by inhibition or activation, and modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium glycinate change over time. It is stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as pH and buffer concentration. Studies have shown that sodium glycinate crystallizes from frozen solutions at an intermediate rate, forming a eutectic mixture with a melting temperature of -17.8°C . Long-term effects on cellular function include potential changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of sodium glycinate vary with different dosages in animal models. At low doses, it acts as a nutrient and neurotransmitter, supporting normal cellular functions. At high doses, sodium glycinate can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . Threshold effects observed in studies include alterations in neurotransmitter levels and potential neurotoxicity .

Metabolic Pathways

Sodium glycinate is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Its degradation occurs through the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Sodium glycinate also participates in the biosynthesis of glutathione, heme, creatine, nucleic acids, and uric acid .

Transport and Distribution

Within cells and tissues, sodium glycinate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Sodium glycinate’s localization and accumulation are influenced by its ability to form complexes with metal ions, which enhances its solubility and reactivity .

Subcellular Localization

Sodium glycinate’s subcellular localization is determined by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions influence its activity and function, contributing to its role in cellular metabolism and signaling pathways .

Propriétés

| { "Design of the Synthesis Pathway": "Sodium glycinate can be synthesized by reacting glycine with sodium hydroxide.", "Starting Materials": [ "Glycine", "Sodium hydroxide" ], "Reaction": [ "Dissolve glycine in water", "Add sodium hydroxide to the glycine solution", "Stir the mixture until the glycine is completely dissolved", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture to room temperature", "Filter the solution to remove any impurities", "Concentrate the solution by evaporating the water", "Crystallize the product by adding ethanol to the concentrated solution", "Collect the crystals by filtration", "Dry the crystals to obtain pure sodium glycinate" ] } | |

Numéro CAS |

6000-44-8 |

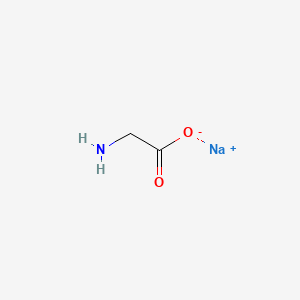

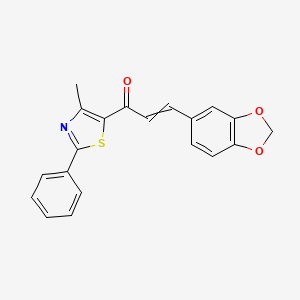

Formule moléculaire |

C2H5NNaO2 |

Poids moléculaire |

98.06 g/mol |

Nom IUPAC |

sodium;2-aminoacetate |

InChI |

InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5); |

Clé InChI |

HXFCUMCLVYNZDM-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])N.[Na+] |

SMILES canonique |

C(C(=O)O)N.[Na] |

Autres numéros CAS |

6000-44-8 |

Description physique |

Liquid |

Numéros CAS associés |

56-40-6 (Parent) |

Séquence |

G |

Synonymes |

Acid, Aminoacetic Aminoacetic Acid Calcium Salt Glycine Cobalt Salt Glycine Copper Salt Glycine Glycine Glycine Carbonate (1:1), Monosodium Salt Glycine Carbonate (2:1), Monolithium Salt Glycine Carbonate (2:1), Monopotassium Salt Glycine Carbonate (2:1), Monosodium Salt Glycine Hydrochloride Glycine Hydrochloride (2:1) Glycine Phosphate Glycine Phosphate (1:1) Glycine Sulfate (3:1) Glycine, Calcium Salt Glycine, Calcium Salt (2:1) Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Sodium Hydrogen Carbonate Hydrochloride, Glycine Monoammonium Salt Glycine Monopotassium Salt Glycine Monosodium Salt Glycine Phosphate, Glycine Salt Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes sodium glycinate a promising absorbent for CO2 capture?

A1: Sodium glycinate exhibits several advantageous properties for CO2 capture, including low vapor pressure, low viscosity, high chemical reactivity with CO2, and a remarkable potential for CO2 removal from flue gases. [] []

Q2: How does sodium glycinate compare to other CO2 absorbents, such as monoethanolamine (MEA)?

A2: Studies comparing sodium glycinate with MEA have shown that while its CO2 removal efficiency might be lower, it offers advantages in regeneration energy requirements and absorption rate. [] [] Sodium glycinate solutions also exhibit higher viscosity and corrosion rates compared to MEA. []

Q3: What is the impact of sodium glycinate concentration on CO2 absorption?

A3: Research indicates that higher concentrations of sodium glycinate solutions lead to higher CO2 absorption capacity but lower absorption load. [, ]

Q4: How does temperature influence CO2 absorption by sodium glycinate solutions?

A4: Experimental studies have demonstrated that the CO2 absorption rate of sodium glycinate solutions is significantly influenced by temperature. [, ] Increasing the temperature generally leads to higher absorption rates. []

Q5: What is the optimal regeneration temperature for sodium glycinate solutions used in CO2 absorption?

A5: Research suggests that the optimal regeneration temperature for sodium glycinate solutions, particularly a mixture of 1.5 kmol/m3 AMP and 0.6 kmol/m3 SG, is 378 K. []

Q6: Can captured CO2 be utilized effectively when using sodium glycinate as an absorbent?

A6: Yes, one study demonstrated the integration of sodium glycinate absorption with ethylene carbonate synthesis, utilizing over 90% of the captured CO2. []

Q7: What is the molecular formula and weight of sodium glycinate?

A7: The molecular formula of sodium glycinate is C2H4NNaO2, and its molecular weight is 97.05 g/mol. [ Not directly stated in the provided abstracts, but this is publicly available information]

Q8: What spectroscopic techniques have been used to characterize sodium glycinate?

A8: Several spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, X-ray diffraction (XRD), and Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA), have been employed to characterize sodium glycinate. [, ] Additionally, Raman spectroscopy has been used to study microhydrated sodium glycinate. [] Researchers have also utilized solid-state near-edge X-ray absorption fine structure (NEXAFS) spectroscopy to analyze glycine in various charge states, including sodium glycinate. []

Q9: How has computational chemistry been applied in researching sodium glycinate?

A10: Computational methods, particularly the Adaptive Network-based Fuzzy Inference System (ANFIS) and radial basis function artificial neural networks (RBFANN), have been successfully employed to predict the CO2 loading capacity of sodium glycinate solutions. [, ] Additionally, researchers have used MP2/6-311++G(d,p) level calculations to investigate the sequential microhydration of sodium glycinate. []

Q10: Are there other applications of sodium glycinate besides CO2 capture?

A11: Yes, sodium glycinate finds use as a buffering agent in pharmaceutical formulations, particularly in intravenous theophylline preparations to improve tolerability. [, ] It is also used as a food additive. [] Additionally, it can be used for cleaning tarnished silver objects due to its ability to form soluble complexes with silver sulfide. [] Moreover, sodium glycinate serves as an intermediate in the synthesis of glyphosate, a widely used herbicide. []

Q11: How does sodium glycinate affect the release of theophylline in pharmaceutical formulations?

A12: Studies have shown that theophylline sodium glycinate, when used in formulations like suppositories, can modify the release profile of theophylline. The release rate can be influenced by factors such as the suppository base and the presence of release modifiers like PEG 1500 and HPMC. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)

![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)